molecular formula C23H25N5O6S B399336 N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE

N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B399336
M. Wt: 499.5g/mol
InChI Key: BVTBYJOSUFHCGJ-UHFFFAOYSA-N
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Description

N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-furylmethylamine with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with piperazine. The final step involves the sulfonylation of the piperazine derivative with 4-acetamidobenzenesulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The furan ring, nitrophenyl group, and piperazine ring may all contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(4-{[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to the presence of the furan ring and nitrophenyl group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H25N5O6S

Molecular Weight

499.5g/mol

IUPAC Name

N-[4-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C23H25N5O6S/c1-17(29)25-18-4-7-21(8-5-18)35(32,33)27-12-10-26(11-13-27)19-6-9-23(28(30)31)22(15-19)24-16-20-3-2-14-34-20/h2-9,14-15,24H,10-13,16H2,1H3,(H,25,29)

InChI Key

BVTBYJOSUFHCGJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4

Origin of Product

United States

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